![molecular formula C15H17N3O2 B1512084 Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 912635-60-0](/img/structure/B1512084.png)
Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Overview
Description
Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound characterized by its molecular formula C15H17N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common approach is the cyclization of pyrazole derivatives catalyzed by gold or sodium hydride (NaH). The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate exhibits significant anticancer properties. It has been shown to interact with specific molecular targets within cancer cells, potentially inhibiting tumor growth and proliferation. This interaction suggests a mechanism of action that may involve modulation of kinase pathways commonly implicated in cancer progression.
2. Synthesis of Analog Compounds
The reactivity of this compound allows for the synthesis of various analogs with modified biological properties. This versatility makes it a valuable scaffold for developing new therapeutic agents targeting different diseases .
Case Studies
Case Study 1: Inhibition of Kinase Activity
A study demonstrated that derivatives of this compound effectively inhibited specific kinases involved in cancer cell signaling pathways. The results indicated that these compounds could serve as potential leads for developing targeted cancer therapies.
Case Study 2: Antimicrobial Properties
Another investigation highlighted the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated promising results in inhibiting bacterial growth in vitro, suggesting its potential application in treating bacterial infections.
Mechanism of Action
The mechanism by which Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is part of a broader class of pyrrolopyrazine derivatives. Similar compounds include:
1-Benzyl-4-hydroxy-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one: Exhibits similar biological activities and structural features.
Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Known for its antiviral properties.
Biological Activity
Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate (CAS: 912635-60-0) is a compound of significant interest due to its unique structural features and potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 271.32 g/mol. The compound features a fused ring system that includes a tetrahydropyrrole and pyrazole moiety, which contributes to its biological activity and allows for the synthesis of various analogs with modified properties .
Synthesis
The synthesis of this compound typically involves multi-step processes. One common method includes the reaction of 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid ethyl ester with hydrazine hydrate in acetic acid under controlled conditions .
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antitumor activity. This compound has demonstrated significant inhibitory effects on various cancer cell lines. For instance:
- In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit proliferation effectively. In particular, it has been tested against A549 lung cancer cells with promising results indicating growth inhibition .
Anti-inflammatory and Antibacterial Properties
Beyond its antitumor potential, pyrazole derivatives including this compound have been evaluated for anti-inflammatory and antibacterial activities. These compounds often target specific signaling pathways involved in inflammation and microbial resistance. The SAR studies suggest that modifications to the structure can enhance these activities significantly .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The presence of the benzyl group enhances lipophilicity and may improve cellular uptake. Additionally:
Compound | Activity | IC50 (μM) | Notes |
---|---|---|---|
Ethyl 5-benzyl-1H-pyrazolo[3,4-c]pyrazole-3-carboxylate | Antitumor | 49.85 | Induces apoptosis in A549 cells |
Isoxazole pyrazole carboxylate | Antifungal | Not specified | Exhibits notable antifungal activity |
1-Acetyl-5-benzoyl-pyrazolo[3,4-c]pyrazole | Anticancer | Strong | Acetyl group enhances activity |
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Lung Cancer Cells : In a study assessing the cytotoxic effects on A549 lung cancer cells, the compound showed significant inhibition with an IC50 value of approximately 49.85 μM. This study highlighted its potential as a therapeutic agent in oncology .
- Anti-inflammatory Screening : Another investigation focused on the anti-inflammatory properties revealed that modifications to the ethoxy group led to enhanced inhibition of pro-inflammatory cytokines in vitro models.
Properties
IUPAC Name |
ethyl 5-benzyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-15(19)14-12-9-18(10-13(12)16-17-14)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFGNVPJJNQWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70740108 | |
Record name | Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70740108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912635-60-0 | |
Record name | Ethyl 1,4,5,6-tetrahydro-5-(phenylmethyl)pyrrolo[3,4-c]pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912635-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70740108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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